1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate
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Overview
Description
1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-chlorobenzoic acid or its derivatives. One common method involves the esterification of 1,3-dimethyl-1H-pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, may be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The presence of the 2-chlorobenzoate group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-yl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.
1,3-Dimethyl-1H-pyrazol-5-yl 2-fluorobenzoate: The fluorine atom can impart different electronic properties compared to chlorine.
Uniqueness
1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
62031-02-1 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-7-11(15(2)14-8)17-12(16)9-5-3-4-6-10(9)13/h3-7H,1-2H3 |
InChI Key |
NJGGDFRMOZTZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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